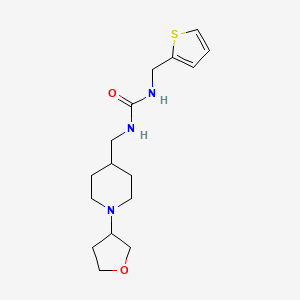
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H25N3O2S and its molecular weight is 323.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring, a tetrahydrofuran moiety, and a thiophene group. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological efficacy.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Compounds similar to this urea derivative have shown promising results in inhibiting cancer cell proliferation. For instance, piperidine derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting that modifications in the structure can enhance anticancer properties .
- Antimicrobial Properties : The presence of the thiophene group is known to contribute to antimicrobial activity. Research indicates that thiophene derivatives exhibit significant antibacterial and antifungal effects, making them candidates for further exploration in treating infections .
- Anti-inflammatory Effects : Compounds with similar structures have been documented to possess anti-inflammatory properties, potentially by modulating inflammatory pathways and cytokine production .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Piperidine Ring : Variations in the substituents can significantly alter the binding affinity to target proteins.
- Lipophilicity : Modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
- Electronic Properties : The electronic nature of the thiophene and tetrahydrofuran groups can influence interactions with biological targets, affecting overall activity.
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various piperidine derivatives found that modifications similar to those in this compound led to enhanced activity against human cancer cell lines, including FaDu hypopharyngeal carcinoma cells. The compound demonstrated a significant reduction in cell viability compared to controls .
Case Study 2: Antimicrobial Efficacy
In another investigation, thiophene-containing compounds were tested against several bacterial strains. The results indicated that derivatives with structural similarities to our compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-16(18-11-15-2-1-9-22-15)17-10-13-3-6-19(7-4-13)14-5-8-21-12-14/h1-2,9,13-14H,3-8,10-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQGTCUTWBKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














